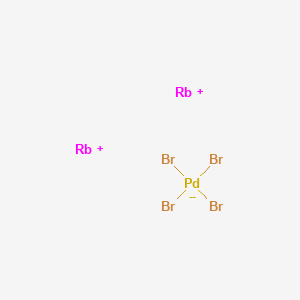
rubidium(1+);tetrabromopalladium(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubidium(1+);tetrabromopalladium(2-) is a coordination compound consisting of rubidium cations and tetrabromopalladium anions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rubidium(1+);tetrabromopalladium(2-) can be synthesized through the reaction of rubidium bromide with palladium(II) bromide in an aqueous solution. The reaction typically involves dissolving rubidium bromide and palladium(II) bromide in water, followed by mixing the solutions under controlled temperature and pH conditions. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
Industrial production of rubidium(1+);tetrabromopalladium(2-) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and precise control of reaction parameters to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization and drying.
Analyse Des Réactions Chimiques
Types of Reactions
Rubidium(1+);tetrabromopalladium(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species or elemental palladium.
Substitution: Ligand exchange reactions can occur, where the bromide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using ligands such as phosphines or amines under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state palladium complexes.
Reduction: Elemental palladium or lower oxidation state palladium complexes.
Substitution: New palladium complexes with different ligands.
Applications De Recherche Scientifique
Rubidium(1+);tetrabromopalladium(2-) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: Investigated for its potential use in biological imaging and as a probe for studying metal ion interactions in biological systems.
Medicine: Explored for its potential use in radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of rubidium(1+);tetrabromopalladium(2-) involves its ability to participate in redox reactions and coordinate with various ligands. The palladium center can undergo oxidation and reduction, facilitating catalytic processes. The rubidium cations help stabilize the overall structure of the compound, enhancing its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium(1+);tetrabromopalladium(2-)
- Sodium(1+);tetrabromopalladium(2-)
- Cesium(1+);tetrabromopalladium(2-)
Uniqueness
Rubidium(1+);tetrabromopalladium(2-) is unique due to the presence of rubidium cations, which impart distinct chemical properties compared to other alkali metal analogs. The larger ionic radius of rubidium compared to potassium and sodium can influence the compound’s solubility, stability, and reactivity. Additionally, rubidium’s lower electronegativity compared to cesium can affect the electronic properties of the compound, making it suitable for specific applications in catalysis and materials science.
Propriétés
Formule moléculaire |
Br4PdRb2 |
|---|---|
Poids moléculaire |
596.97 g/mol |
Nom IUPAC |
rubidium(1+);tetrabromopalladium(2-) |
InChI |
InChI=1S/4BrH.Pd.2Rb/h4*1H;;;/q;;;;+2;2*+1/p-4 |
Clé InChI |
FWSCFPLSNUSJJB-UHFFFAOYSA-J |
SMILES canonique |
Br[Pd-2](Br)(Br)Br.[Rb+].[Rb+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


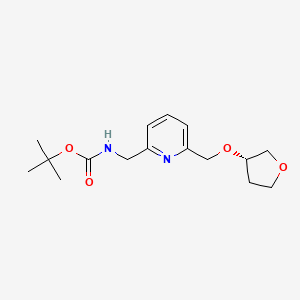
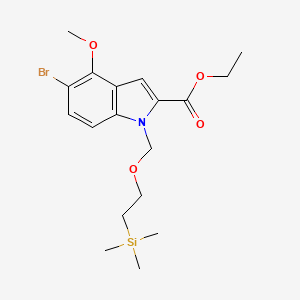
![2-[6-(Bis(Carboxymethyl)Amino)-5-[2-[6-(Bis(Carboxymethyl)Amino)-2,3-Difluorophenoxy]Ethoxy]-2-Benzofuran-1-Yl]-1,3-Oxazole-5-Carboxylic Acid](/img/structure/B12833510.png)
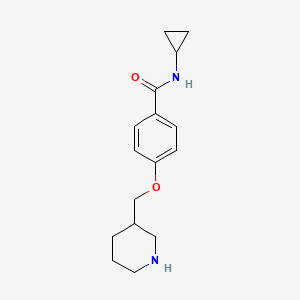
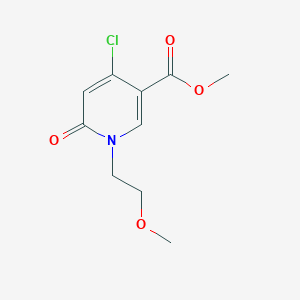

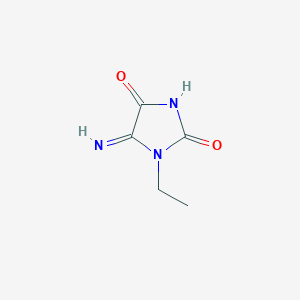
![4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12833553.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one](/img/structure/B12833556.png)
![((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate](/img/structure/B12833565.png)

![8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(27),2,4(11),5(9),7,12,17,19(26),21(25),22-decaene](/img/structure/B12833575.png)
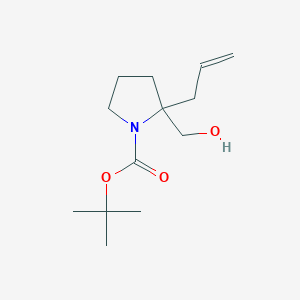
![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12833587.png)
